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molecular formula C11H8Cl2N2O B8469421 4-(3,4-Dichloro-phenyl)-6-methyl-1h-pyrimidin-2-one

4-(3,4-Dichloro-phenyl)-6-methyl-1h-pyrimidin-2-one

Cat. No. B8469421
M. Wt: 255.10 g/mol
InChI Key: HFCAOPOSBOATSB-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(3,4-dichloro-phenyl)-6-methyl-1H-pyrimidin-2-one (2.51 g, 9.84 mmol) and phosphoroxychloride (35 mL) according to the general procedure I. Obtained as a brown solid (1.55 g, 58%). MS (EI) 272.1 [(M)+]; mp 123° C. (dec.).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[C:13]([CH3:15])[NH:12][C:11](=O)[N:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:11]1[N:10]=[C:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)[CH:14]=[C:13]([CH3:15])[N:12]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=NC(NC(=C1)C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=CC(=C(C=C1)Cl)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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